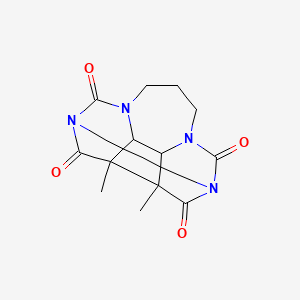
Quasimetacyclophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quasimetacyclophane, also known as this compound, is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Quasimetacyclophanes in Organic Synthesis:
Quasimetacyclophanes serve as versatile intermediates in organic synthesis. Their unique structure allows for selective functionalization, making them valuable in the development of complex molecules. Researchers have utilized these compounds to create novel synthetic pathways that enhance yield and selectivity in chemical reactions.
Table 1: Synthetic Routes Involving Quasimetacyclophanes
Biological Applications
Anticancer Activity:
Recent studies have highlighted the anticancer properties of quasimetacyclophanes. Their ability to interact with biological targets has led to investigations into their efficacy as potential anticancer agents. Specific derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: Quasimetacyclophane Derivatives Against Cancer
- Compound: this compound-1
- Target: Human breast cancer cells (MCF-7)
- Findings: Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential for further development as an anticancer drug.
Material Science
Polymer Chemistry:
Quasimetacyclophanes have been incorporated into polymer matrices to enhance material properties. Their rigid structure contributes to thermal stability and mechanical strength, making them suitable for high-performance materials.
Table 2: Properties of this compound-Based Polymers
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | Decomposition temperature > 300°C | Aerospace |
| Mechanical Strength | Tensile strength > 70 MPa | Construction |
| Solubility | Limited solubility in organic solvents | Coatings |
Analytical Applications
Chromatographic Techniques:
Quasimetacyclophanes are utilized in chromatography as stationary phases due to their unique structural characteristics. Their ability to selectively interact with different analytes enhances separation efficiency and resolution.
Research Findings:
Studies have shown that columns packed with this compound derivatives provide improved retention times and selectivity for aromatic compounds compared to traditional packing materials.
Propriétés
Numéro CAS |
68675-79-6 |
|---|---|
Formule moléculaire |
C16H20N4O4 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
1,16-dimethyl-4,8,10,14-tetrazapentacyclo[8.6.1.14,14.02,8.03,16]octadecane-9,15,17,18-tetrone |
InChI |
InChI=1S/C16H20N4O4/c1-15-9-10-16(15,2)12(22)20-8-4-7-19(11(15)21)13(23)17(9)5-3-6-18(10)14(20)24/h9-10H,3-8H2,1-2H3 |
Clé InChI |
OUCQADGZQCRJSA-UHFFFAOYSA-N |
SMILES |
CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C |
SMILES canonique |
CC12C3C4C1(C(=O)N5CCCN(C2=O)C(=O)N3CCCN4C5=O)C |
Synonymes |
quasimetacyclophane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















